molecular formula C8H12N2O2 B12902874 Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile

Cat. No.: B12902874
M. Wt: 168.19 g/mol
InChI Key: RWKXMCOFPQULDH-SFYZADRCSA-N
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Description

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a bicyclic heterocyclic compound featuring a fused isoxazolo-oxazine core substituted with a methyl group at the 3a position and a nitrile (-CN) group at the 2-position. The cis-configuration of the methyl group relative to the nitrile moiety imparts distinct stereochemical and electronic properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2R,3aS)-3a-methyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine-2-carbonitrile

InChI

InChI=1S/C8H12N2O2/c1-8-3-2-4-11-10(8)12-7(5-8)6-9/h7H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

RWKXMCOFPQULDH-SFYZADRCSA-N

Isomeric SMILES

C[C@@]12CCCON1O[C@H](C2)C#N

Canonical SMILES

CC12CCCON1OC(C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .

Industrial Production Methods

Industrial production of this compound may involve scalable multicomponent reactions under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted synthesis, can also be employed to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Heterogeneity and Functional Groups

The compound’s isoxazolo-oxazine scaffold differentiates it from sulfur-containing analogs, such as thieno[2,3-b]thiophene derivatives (e.g., bis-pyrazolothieno[2,3-b]thiophene nitriles, 7).

Key structural comparisons :

  • Thiazolo-pyrimidine carbonitriles (11a, 11b) : These compounds (e.g., 11b ) incorporate a thiazole ring fused to a pyrimidine-dione system with nitrile substituents. Unlike the target compound’s isoxazolo-oxazine, their sulfur atom enhances electrophilicity and may influence kinase inhibition profiles .
  • Spiro heterocycles (): Synthesized via Gewald reactions, these spiro compounds (e.g., pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4’-one) feature a spirocyclic cyclohexane moiety, which introduces steric bulk absent in the target compound’s planar fused-ring system .
Physicochemical Properties
  • Melting points : Thiazolo-pyrimidine derivatives (11a , 11b ) exhibit higher melting points (213–246°C) due to strong intermolecular hydrogen bonds and π-stacking, whereas the target compound’s oxygen-rich structure may lower thermal stability .
  • Spectroscopic data : The nitrile group in 11b shows IR absorption at 2,209 cm⁻¹, consistent with the target compound’s expected nitrile stretching (~2,200 cm⁻¹) .

Tabulated Comparison of Key Compounds

Compound Class Core Structure Functional Groups Synthesis Yield Key Applications Reference
Target Compound Isoxazolo-oxazine -CN, -CH3 N/A Potential kinase inhibitor N/A
Thiazolo-pyrimidine (11b ) Thiazolo[3,2-a]pyrimidine -CN, furanyl 68% Kinase inhibition
Bis-pyridinothieno[2,3-b]thiophene (7 ) Thieno[2,3-b]thiophene -CN, pyridine Moderate Material science
Spiro pyrimido-thienoquinolinone Spirocyclohexane-thienoquinoline -CN, ketone 57% EGFR/CK2 inhibition

Biological Activity

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a compound belonging to the oxazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

1. Synthesis of this compound

The synthesis of oxazine compounds typically involves various methods such as cyclization reactions involving amines and carbonyl compounds. For this compound, the synthesis may involve the reaction of specific precursors under controlled conditions to yield the final product. The specific synthetic pathway for this compound is not detailed in the available literature but can be inferred from general oxazine synthesis methods.

2.1 Anticancer Activity

Research indicates that several oxazine derivatives exhibit significant anticancer properties. For example, a study highlighted that certain oxazine compounds demonstrated cytotoxic effects against various cancer cell lines, achieving cell death rates between 98-100% in some cases . Although specific data on this compound is limited, its structural similarities to other bioactive oxazines suggest potential anticancer activity.

2.2 Antimicrobial Properties

Oxazines have been investigated for their antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains and fungi . The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways. While specific studies on this compound are scarce, its classification within the oxazine family suggests it may also possess antimicrobial activity.

2.3 Neuropharmacological Effects

Some oxazines have been evaluated for their neuropharmacological effects. For instance, studies on similar compounds have reported anticonvulsant activities when tested in animal models . Given the structural characteristics of this compound, it may also exhibit such neuroactive properties.

Table 1: Summary of Biological Activities of Oxazine Compounds

Compound NameActivity TypeCell Line/ModelEffectiveness (%)
7-chloro-2-methyl thio-oxazineAnticancerVarious cancer cell lines98-100%
Dihydro-2H-benzo[1,3]oxazineAntimicrobialM. tuberculosisPromising activity
1H-naphtho[1,2-e][1,3]oxazineNeuropharmacologicalPentylenetetrazole test modelSignificant effect

5. Future Directions

Future investigations should focus on:

  • Detailed pharmacological studies to elucidate the mechanisms behind its biological activities.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to assess safety and effectiveness in humans.

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